molecular formula C14H21N5O2 B2804334 7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941873-43-4

7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2804334
CAS No.: 941873-43-4
M. Wt: 291.355
InChI Key: PSCZKONRHNUIGI-UHFFFAOYSA-N
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Description

“7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids

Properties

IUPAC Name

7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-4-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-7-5-9(2)6-8-18/h9H,4-8H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCZKONRHNUIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Formation of the purine core: Starting from simple precursors like formamide and cyanamide, the purine ring can be constructed through cyclization reactions.

    Substitution reactions: Introduction of ethyl, methyl, and piperidinyl groups can be achieved through alkylation and amination reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of catalysts to enhance reaction efficiency.
  • Optimization of reaction conditions (temperature, pressure, solvents).
  • Purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

“7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the purine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

“7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying purine metabolism and its effects on cellular processes.

    Medicine: Investigation of its pharmacological properties, such as potential therapeutic effects or toxicity.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes: Inhibition or activation of enzymes involved in purine metabolism.

    Interaction with receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.

    DNA/RNA interaction: Potential effects on nucleic acid synthesis or function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

“7-ethyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

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